molecular formula C16H25N3O4 B2538468 N-cyclohexyl-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-methylacetamide CAS No. 1775492-70-0

N-cyclohexyl-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-methylacetamide

Cat. No.: B2538468
CAS No.: 1775492-70-0
M. Wt: 323.393
InChI Key: BYENVXDLWGSAOE-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[45]dec-3-yl)-N-methylacetamide is a complex organic compound characterized by its unique spirocyclic structure

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by N-cyclohexyl-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4Given its potential as a biologically active compound, it is likely to influence several pathways, leading to downstream effects that contribute to its overall activity .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-cyclohexyl-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-methylacetamide are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or the proportion of the drug that enters circulation when introduced into the body and is able to have an active effect .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-methylacetamide typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction is carried out under controlled conditions to ensure the formation of the desired spirocyclic structure. The process involves multiple steps, including cyclization and functional group transformations.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-methylacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.

Scientific Research Applications

N-cyclohexyl-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-methylacetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, given its ability to interact with biological targets.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-methylacetamide stands out due to its specific spirocyclic structure, which imparts unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it a valuable compound for research and development.

Properties

IUPAC Name

N-cyclohexyl-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O4/c1-18(12-5-3-2-4-6-12)13(20)11-19-14(21)16(17-15(19)22)7-9-23-10-8-16/h12H,2-11H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYENVXDLWGSAOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)CN2C(=O)C3(CCOCC3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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